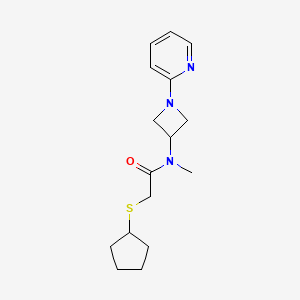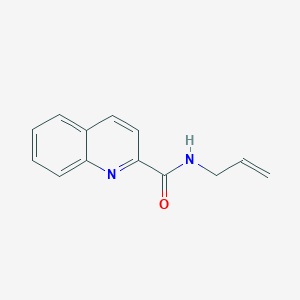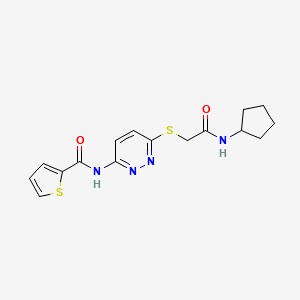
2-Chloro-5-dimethylphosphorylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-dimethylphosphorylpyrimidine (CDMP) is an organic compound with a molecular formula of C6H8ClN2OP. It has a molecular weight of 190.57. The IUPAC name for this compound is (2-chloropyrimidin-5-yl)dimethylphosphine oxide .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-dimethylphosphorylpyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It has a chlorine atom attached to the second carbon atom and a dimethylphosphoryl group attached to the fifth carbon atom .Physical And Chemical Properties Analysis
2-Chloro-5-dimethylphosphorylpyrimidine has a melting point of 158-159 degrees Celsius . Other physical and chemical properties such as its boiling point, density, solubility, and stability under various conditions are not available in the search results.Applications De Recherche Scientifique
Pharmacological Applications
The pyrimidine scaffold, which includes the 2-Chloro-5-dimethylphosphorylpyrimidine, is a central building block for a wide range of pharmacological applications . These applications include:
- Antimetabolite (antifolate) : Pyrimidine derivatives are reported to exhibit antimetabolite activities .
- Anticancer : Pyrimidine-based drugs such as imatinib, Dasatinib, and nilotinib are well-established treatments for leukemia .
- Antibacterial and Antifungal : Pyrimidine derivatives have shown antimicrobial and antifungal properties .
- Antiallergic : Pyrimidine derivatives are reported to exhibit antiallergic activities .
Chemical Synthesis
2-Chloro-5-dimethylphosphorylpyrimidine is used as a reagent in chemical synthesis . It’s a versatile compound that can be used to synthesize a variety of other compounds .
Material Science
Pyrimidine derivatives are found in pharmaceutical, agrochemical, or materials . These six-membered heterocyclic aromatic moieties defined as privileged scaffolds constitute diverse chemical structures and as such hold substantial interest for organic, medicinal, and biological chemists .
DNA and RNA Structures
Pyrimidine is a widespread two-nitrogen containing compound in nature, found in DNA and RNA . It plays a crucial role in the structure and function of these genetic materials .
Flavor and Fragrance Industry
Pyrimidine is also found in flavors and fragrances . It contributes to the chemical complexity and sensory characteristics of various natural products .
Antihypertensive and Cardiovascular Agents
Pyrimidine derivatives have been reported to exhibit antihypertensive activities and are used as cardiovascular agents .
Propriétés
IUPAC Name |
2-chloro-5-dimethylphosphorylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN2OP/c1-11(2,10)5-3-8-6(7)9-4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANBIBIOBBXKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=C(N=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyrimidin-5-yl)dimethylphosphine oxide | |
CAS RN |
2551118-33-1 |
Source


|
| Record name | 2-chloro-5-(dimethylphosphoryl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2,3-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2572918.png)


![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2572923.png)


![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2572927.png)
![3-Methyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2572930.png)
![5-[(4-Bromophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2572932.png)